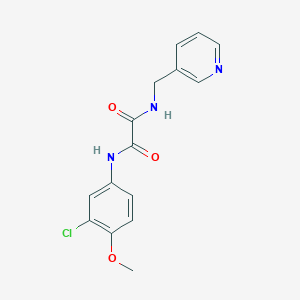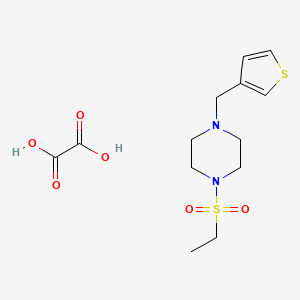
1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate
Overview
Description
1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that is commonly used as a recreational drug due to its euphoric and hallucinogenic effects. However,
Mechanism of Action
1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's mechanism of action involves the activation of serotonin receptors in the brain. Specifically, 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate acts as an agonist for the 5-HT2A and 5-HT2C receptors, leading to the release of neurotransmitters such as dopamine and norepinephrine. This interaction results in the hallucinogenic and euphoric effects associated with 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate use.
Biochemical and Physiological Effects:
1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. Its activation of serotonin receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, resulting in increased heart rate, blood pressure, and body temperature. 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate has also been shown to affect the levels of certain hormones such as cortisol and prolactin.
Advantages and Limitations for Lab Experiments
1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate has several advantages and limitations for lab experiments. One advantage is its ability to selectively target serotonin receptors, making it a useful tool for studying the role of serotonin in the brain. However, 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's psychoactive effects can also be a limitation, as they can interfere with experimental outcomes. Additionally, 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's effects on the cardiovascular system can also be a limitation, as it can lead to unwanted physiological effects in animal models.
Future Directions
There are several future directions for 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate research. One area of interest is the study of 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's effects on the immune system, as recent studies have suggested that 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate may have immunomodulatory effects. Additionally, further research is needed to fully understand 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's mechanism of action and its potential therapeutic uses. Finally, the development of new synthetic compounds based on 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's structure could lead to the discovery of new drugs with unique properties.
Conclusion:
In conclusion, 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate is a synthetic compound that has been extensively studied for its scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have all been investigated. Future research directions include the study of 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's effects on the immune system, the development of new synthetic compounds, and the exploration of 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's potential therapeutic uses.
Scientific Research Applications
1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate has been used in scientific research to study its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. One of the main areas of research is the study of 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate's effects on the central nervous system. Studies have shown that 1-(ethylsulfonyl)-4-(3-thienylmethyl)piperazine oxalate acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This interaction leads to the release of neurotransmitters such as dopamine and norepinephrine, resulting in its psychoactive effects.
properties
IUPAC Name |
1-ethylsulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2.C2H2O4/c1-2-17(14,15)13-6-4-12(5-7-13)9-11-3-8-16-10-11;3-1(4)2(5)6/h3,8,10H,2,4-7,9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRDBAAAFFAWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CSC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfonyl-4-(thiophen-3-ylmethyl)piperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B3939706.png)
![6-{[(4-ethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3939707.png)
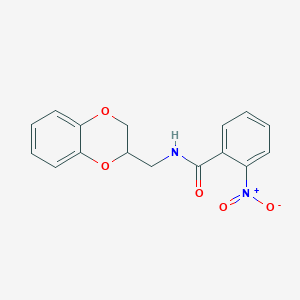
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939718.png)
![2,6-dimethoxy-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B3939720.png)
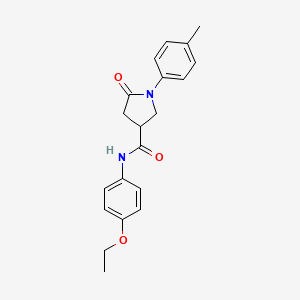
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939734.png)
![2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3939736.png)
![4-{[4-(4-ethylbenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3939740.png)
![1-(2-methoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B3939751.png)
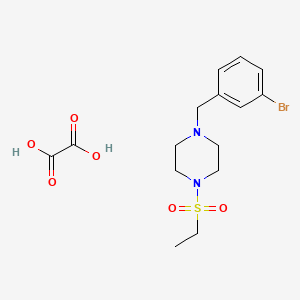
![1-methyl-2-oxo-2-phenylethyl 5-[(4-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B3939759.png)

